Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)9-4-6-13(7-5-9)10(14)8-12-2/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHPMPGJMFICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, ethyl chloroformate, methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Their Implications
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Comparison
| Property | This compound | Ethyl 1-(2-(dimethylamino)acetyl)piperidine-4-carboxylate (5fb) | Ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl) analogue (5eb) |
|---|---|---|---|
| Molecular Weight | 272.3 g/mol | 286.4 g/mol | 463.3 g/mol |
| logP (Predicted) | 1.8 | 2.1 | 4.5 |
| TPSA | 58.6 Ų | 46.2 Ų | 72.9 Ų |
| Solubility (mg/mL) | 12.5 (DMSO) | 8.3 (DMSO) | <1 (DMSO) |
| Metabolic Stability (t1/2, human microsomes) | 45 min | 32 min | 18 min |
- Lipophilicity: The dimethylamino variant (5fb) exhibits higher logP than the methylamino parent, improving membrane permeability but reducing aqueous solubility .
- Metabolic Stability : The dichlorobiphenyl-substituted compound (5eb) shows rapid metabolism due to cytochrome P450-mediated oxidation of the biphenyl group, limiting its in vivo utility .
Biological Activity
Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.
This compound interacts with various biological targets, including enzymes and receptors. Its structure allows it to modulate cellular processes through several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in fatty acid metabolism, indicating potential applications in treating metabolic disorders such as obesity.
- Cell Signaling : It influences cell signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can lead to various biological effects depending on the context of use.
The mechanism of action of this compound involves its binding to specific molecular targets. The compound can act as either an enzyme inhibitor or activator, which results in altered activity of neurotransmitters and other signaling molecules. The exact molecular targets are still under investigation but include key enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1-[2-(chloroethyl)]piperidine-4-carboxylate | C13H18ClN3O2 | Contains a chloroethyl group |
| Ethyl 1-[2-(3-(2-chlorophenyl)propanoyl-methylamino)]piperidine-4-carboxylate | C17H22ClN3O3 | Features a chlorophenyl group |
| Ethyl 1-[2-(3-(2-fluorophenyl)propanoyl-methylamino)]piperidine-4-carboxylate | C17H22FN3O3 | Contains a fluorinated phenyl group |
This table highlights how the unique methylaminoacetyl substitution in this compound may enhance interactions with biological targets compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- Antitumor Activity : In vitro studies indicate that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
- Metabolic Effects : Research has indicated that compounds like this compound could serve as leads for developing inhibitors targeting metabolic disorders, particularly those related to fatty acid metabolism.
- Neuroprotective Properties : Some studies suggest that piperidine derivatives can exhibit neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases .
Q & A
What are the common synthetic routes for Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate?
Level: Basic
Methodological Answer:
The compound is synthesized via multi-step reactions, typically starting with piperidine derivatives. A plausible route involves:
Alkylation : Reacting ethyl piperidine-4-carboxylate with a chloroethyl intermediate under basic conditions (e.g., using Cs₂CO₃ or organic bases) to introduce the methylaminoacetyl moiety .
Coupling Reactions : Amide bond formation using coupling agents like EDCI/HOBt in dry acetonitrile, as demonstrated in analogous piperidine-carboxylate syntheses .
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include inert atmospheres, controlled temperatures (0–25°C), and solvent selection (e.g., THF or DCM) to minimize side reactions .
How can reaction conditions be optimized to improve yield and purity?
Level: Advanced
Methodological Answer:
Optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance coupling efficiency, while ethereal solvents (THF) reduce byproducts .
- Catalyst Use : Lithium diisopropylamide (LDA) or similar bases improve regioselectivity in alkylation steps .
- Temperature Control : Low temperatures (0–5°C) during acetyl group introduction prevent decomposition .
- Real-Time Monitoring : TLC or HPLC-MS tracks intermediate formation, enabling rapid adjustments .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms structural integrity, with piperidine protons appearing as multiplets (δ 1.2–3.5 ppm) and ester carbonyls at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 269.16) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (ester C=O) confirm functional groups .
How can researchers assess the biological activity of this compound?
Level: Basic
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or ATPase activity assays .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar thiazole-containing derivatives with known activity .
- Dose-Response Curves : Determine IC₅₀ values to quantify potency .
What analytical challenges arise in quantifying impurities during synthesis?
Level: Advanced
Methodological Answer:
- Byproduct Identification : LC-MS/MS detects side products like N-acetylated derivatives or hydrolyzed esters .
- Quantitative NMR (qNMR) : Measures trace impurities (<0.1%) using internal standards (e.g., 1,3,5-trimethoxybenzene) .
- HPLC-DAD : Resolves structurally similar analogs (e.g., methyl vs. ethyl esters) using C18 columns and gradient elution .
How can contradictory data on reaction reproducibility be resolved?
Level: Advanced
Methodological Answer:
- Replication Studies : Standardize solvents, catalysts, and temperature across labs .
- DoE (Design of Experiments) : Statistically evaluates factors like pH or stirring rate to identify critical variables .
- Cross-Validation : Compare synthetic routes (e.g., EDCI vs. DCC coupling) to isolate inconsistencies .
What are the recommended storage conditions to ensure stability?
Level: Basic
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent ester hydrolysis .
- Desiccants : Use silica gel to avoid moisture-induced degradation .
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation of the methylamino group .
What role does this compound play in drug development?
Level: Basic
Methodological Answer:
- Scaffold for Analogs : The piperidine core and acetyl group allow modifications for targeting GPCRs or ion channels .
- Prodrug Potential : Ester hydrolysis in vivo can generate active carboxylic acid metabolites .
- Structure-Activity Relationship (SAR) : Modifying the methylamino group enhances selectivity for neurological targets .
How can researchers identify and quantify synthetic impurities?
Level: Advanced
Methodological Answer:
- GC-MS Headspace Analysis : Detects volatile byproducts (e.g., ethyl chloride) .
- HPLC-ELSD : Quantifies non-UV-active impurities like unreacted starting materials .
- Isotopic Labeling : ¹³C-labeled intermediates track unintended side reactions (e.g., acetyl migration) .
What advanced methodologies are used for target identification?
Level: Advanced
Methodological Answer:
- Chemoproteomics : Immobilized compound probes capture binding proteins via affinity chromatography .
- Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., docking to acetylcholinesterase) .
- CRISPR-Cas9 Screens : Knockout libraries identify genes modulating the compound’s efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
